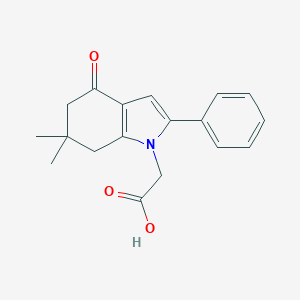
H-Tyr-tyr-leu-OH
Descripción general
Descripción
H-Tyr-tyr-leu-OH: is a tripeptide composed of tyrosine, tyrosine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and peptide research. The presence of two tyrosine residues in the sequence makes it particularly interesting for studies related to protein interactions and enzymatic activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-tyr-leu-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal leucine to a solid resin. The subsequent amino acids, tyrosine and tyrosine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: H-Tyr-tyr-leu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The hydroxyl groups on tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives of tyrosine.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with new functional groups attached to the tyrosine residues.
Aplicaciones Científicas De Investigación
Chemistry: H-Tyr-tyr-leu-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions with other molecules.
Biology: In biological research, this tripeptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of tyrosine residues in signaling pathways.
Industry: In the industrial sector, this compound is used in the development of peptide-based materials and as a standard in analytical techniques like HPLC and mass spectrometry.
Mecanismo De Acción
The biological activity of H-Tyr-tyr-leu-OH is primarily mediated through its interaction with enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups of tyrosine can form hydrogen bonds and participate in electrostatic interactions, making this peptide a versatile ligand for various biological targets. The presence of leucine at the C-terminus enhances the hydrophobic interactions, contributing to the overall stability and binding affinity of the peptide.
Comparación Con Compuestos Similares
H-Tyr-tyr-OH: A dipeptide with similar properties but lacking the leucine residue.
H-Tyr-leu-OH: A dipeptide with one tyrosine and one leucine residue.
H-Leu-tyr-OH: A dipeptide with the sequence reversed.
Uniqueness: H-Tyr-tyr-leu-OH is unique due to the presence of two consecutive tyrosine residues, which can significantly influence its biological activity and interactions. The addition of leucine at the C-terminus further differentiates it from other similar peptides by enhancing its hydrophobic character and potentially altering its binding properties.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQUVQEVVYDDA-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026243 | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-24-7 | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)








![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)


